ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate
Description
Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at the 1-position and a thioether-linked propanoate ester at the 4-position. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor and kinase inhibitory properties . The compound’s structure combines lipophilic (2,4-dimethylphenyl) and moderately polar (propanoate ester) moieties, which influence its solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-24-18(23)13(4)25-17-14-9-21-22(16(14)19-10-20-17)15-7-6-11(2)8-12(15)3/h6-10,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVRILZJGSDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking.
Biochemical Pathways
Based on its structure, it might be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. These factors are crucial in understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Biological Activity
Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
- CAS Number : 851125-87-6
The compound features a pyrazolo[3,4-d]pyrimidine core linked to an ethyl thio-propanoate moiety, which is crucial for its biological activity.
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives are known for their potent anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cell Line Testing :
- The compound was tested against human cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The results demonstrated that the compound inhibited cell proliferation with varying IC₅₀ values.
- For example, a derivative of this compound showed an IC₅₀ value of 1.74 µM against MCF-7 cells, indicating strong antiproliferative activity .
- Mechanism of Action :
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. This compound has been evaluated for its effectiveness against various bacterial strains.
Research Insights
- Bacterial Strains Tested :
- Synergistic Effects :
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects.
Mechanism and Findings
- Inflammatory Pathways :
- Potential Applications :
- This anti-inflammatory activity suggests potential applications in treating inflammatory diseases alongside its anticancer properties.
Summary of Biological Activities
| Activity Type | Key Findings |
|---|---|
| Anticancer | IC₅₀ values as low as 1.74 µM in MCF-7 cells; induces apoptosis via kinase inhibition |
| Antimicrobial | Effective against S. aureus and E. coli; shows synergistic effects with antibiotics |
| Anti-inflammatory | Inhibits TNF-α and NO production; potential for treating inflammatory conditions |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer properties through various mechanisms:
- Inhibition of Protein Kinases : These compounds can inhibit key eukaryotic protein kinases involved in cancer cell signaling pathways. For instance, studies have shown that certain derivatives effectively inhibit kinases related to tumor growth and metastasis .
- Induction of Apoptosis : Ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate has been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .
- Cell Cycle Arrest : This compound has shown the ability to cause cell cycle arrest at the G2/M phase in various cancer cell lines, which is crucial for preventing cancer cell proliferation .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. The anti-inflammatory activity of these compounds was evaluated through their ED50 values against COX-II inhibition, demonstrating comparable efficacy to established anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
This compound is also being explored for its antimicrobial properties. The structural characteristics of pyrazolo[3,4-d]pyrimidines suggest potential interactions with microbial targets, leading to antimicrobial effects. Studies have indicated that some derivatives possess significant activity against various bacterial strains .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the pyrazolo[3,4-d]pyrimidine core followed by functionalization with various substituents .
In industrial settings, optimizing synthetic routes for higher yields and lower costs is crucial. Techniques such as automated synthesis and high-throughput screening are employed to enhance efficiency .
Research Findings and Case Studies
A comprehensive review of case studies highlights the following findings:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Comparisons
Substituent Effects on Solubility and Bioavailability
- Target Compound: The 2,4-dimethylphenyl group enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. The propanoate ester introduces moderate polarity, balancing pharmacokinetics .
- Compound 2u : The extended ethoxy-ethoxy-ethoxy chain significantly improves aqueous solubility (>70% yield), making it suitable for formulations requiring high bioavailability .
Pharmacological Activity
- Example 76 (): The morpholinomethyl-thiophenyl substituent targets kinase domains (e.g., PI3K), with a molecular mass of 531.3 Da (M+1) supporting drug-likeness .
- Target Compound : The dimethylphenyl group may sterically hinder interactions with kinase ATP-binding pockets, reducing efficacy compared to morpholine derivatives .
- Compound 2q : Benzo[d]oxazole’s planar structure facilitates intercalation with DNA or enzyme active sites, suggesting antitumor applications .
Key Research Findings
Electronic Effects : Thioether linkages (e.g., in the target compound and 2q) enhance electron delocalization across the pyrazolo[3,4-d]pyrimidine core, improving stability and binding affinity compared to oxygen analogs .
Biological Selectivity: Substituents at the 1-position critically influence target specificity. For example, 2,4-dimethylphenyl (target) may favor lipid-rich environments, while morpholinomethyl (Example 76) targets hydrophilic kinase domains .
Thermal Stability : Melting points (MP) for related compounds range from 252–255°C (), suggesting the target compound’s MP may align with this range due to aromatic stacking .
Q & A
Basic Research Questions
Q. What are the key structural features of ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate, and how do they influence its bioactivity?
- Answer : The compound features a pyrazolo[3,4-d]pyrimidine core, a 2,4-dimethylphenyl substituent at the N1 position, and a thioether-linked ethyl propanoate group. The dimethylphenyl group enhances lipophilicity and target binding, while the thioether linkage improves metabolic stability compared to oxygen analogs. These features collectively contribute to kinase inhibition, particularly against Src family kinases, as seen in structurally related pyrazolo[3,4-d]pyrimidine derivatives .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
- Answer : Synthesis involves three key steps:
Core formation : Cyclization of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to generate the pyrazole intermediate.
Pyrimidine ring closure : Reaction with formamide or triethyl orthoformate to form the pyrazolo[3,4-d]pyrimidine core.
Thioether coupling : Nucleophilic substitution using 2-mercaptopropanoic acid ethyl ester under basic conditions (e.g., NaH in DMF).
Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (60–80°C) to avoid side reactions .
Q. Which spectroscopic techniques are essential for structural validation?
- Answer :
- ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., dimethylphenyl substituents) and ester/thioether linkages.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₉H₂₀N₄O₂S) and isotopic patterns.
- FT-IR : Identifies C=O (ester) and C-S (thioether) stretches at ~1700 cm⁻¹ and ~650 cm⁻¹, respectively .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across cancer cell lines?
- Answer : Contradictions may arise from differences in cell line-specific kinase expression or assay conditions. Recommended approaches:
- Target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify off-target interactions.
- Assay standardization : Normalize data using reference inhibitors (e.g., dasatinib for Src kinases) and replicate under consistent oxygen/pH conditions.
- Mechanistic studies : Combine RNAi knockdown and rescue experiments to confirm target dependency .
Q. What strategies optimize the compound’s selectivity for Src kinases over closely related kinases (e.g., Abl)?
- Answer :
- Structure-Activity Relationship (SAR) : Modify the 2,4-dimethylphenyl group to bulkier substituents (e.g., 2,4-dichlorophenyl) to exploit hydrophobic pockets in Src’s ATP-binding site.
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinase hinge regions.
- Proteolytic stability assays : Replace the ethyl ester with tert-butyl esters to reduce hydrolysis and enhance cellular uptake .
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
- Answer :
- Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug modification : Synthesize phosphate or glycoside derivatives for improved hydrophilicity.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) .
Data Analysis and Interpretation
Q. How can conflicting cytotoxicity and kinase inhibition IC₅₀ values be reconciled?
- Answer : Discrepancies often stem from:
- Cellular context : Off-target effects (e.g., tubulin binding) may dominate in cytotoxicity assays.
- ATP concentration : Use ATP-adjusted kinase assays (e.g., 1 mM ATP for physiological relevance).
- Data normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine) and report Hill slopes to assess cooperativity .
Q. What computational tools are recommended for predicting metabolic pathways?
- Answer :
- In silico metabolism : Use GLORYx or SwissADME to predict Phase I/II modifications (e.g., ester hydrolysis, glutathione conjugation).
- Density Functional Theory (DFT) : Calculate activation energies for CYP450-mediated oxidation at the thioether or pyrimidine positions.
- Metabolite identification : Validate predictions via LC-MS/MS with stable isotope labeling .
Comparative Analysis of Structural Analogs
| Analog | Structural Variation | Bioactivity (IC₅₀) | Key Reference |
|---|---|---|---|
| Ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate | Fluorophenyl substituent | Src kinase: 12 nM | |
| Methyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate | Chlorophenyl + methyl ester | CDK2: 45 nM | |
| Ethyl 2-((1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate | Dichlorophenyl substituent | Src kinase: 8 nM |
Methodological Recommendations
- Kinase inhibition assays : Use HTRF® KinEASE kits for high-throughput screening.
- Cellular uptake studies : Employ fluorescent analogs (e.g., BODIPY-labeled derivatives) with confocal microscopy.
- Regioselectivity in synthesis : Optimize using Brønsted acid catalysts (e.g., p-TsOH) to direct pyrazole cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
